molecular formula C10H11NO2S B13208915 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde

5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde

Cat. No.: B13208915
M. Wt: 209.27 g/mol
InChI Key: XSCLQYVAFRQLGA-UHFFFAOYSA-N
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Description

5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound features a furan ring attached to a bicyclic system containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring and the bicyclic system can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carboxylic acid.

    Reduction: Formation of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the furan ring and heteroatoms can facilitate interactions with nucleophilic or electrophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is unique due to its specific combination of a furan ring and a bicyclic system containing both sulfur and nitrogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

5-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c12-5-8-1-2-10(13-8)11-4-9-3-7(11)6-14-9/h1-2,5,7,9H,3-4,6H2

InChI Key

XSCLQYVAFRQLGA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CS2)C3=CC=C(O3)C=O

Origin of Product

United States

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